2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride
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Overview
Description
2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt form of 2-[1-(Methylamino)cyclopropyl]ethanol, which is a cyclopropyl derivative. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include:
Cyclopropylamine: Reacted with ethylene oxide under controlled temperature and pressure.
Methylation: Using methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, cyanides, or other nucleophilic species.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: A simpler analog with similar functional groups but lacking the cyclopropyl ring.
Cyclopropylamine: The parent amine used in the synthesis of 2-[1-(Methylamino)cyclopropyl]ethanol.
N-Methylcyclopropylamine: Another derivative with a different substitution pattern.
Uniqueness
2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities.
Properties
IUPAC Name |
2-[1-(methylamino)cyclopropyl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6(2-3-6)4-5-8;/h7-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODPTGPHLWWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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